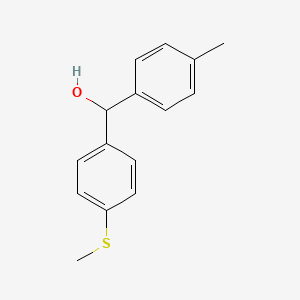

4-Methyl-4'-(methylthio)benzhydrol

Description

4-Methyl-4'-(methylthio)benzhydrol is a benzhydrol derivative featuring a methyl group at the 4-position of one benzene ring and a methylthio (-SCH₃) group at the 4'-position of the second benzene ring. This compound belongs to a class of diarylmethanols, which are structurally characterized by two aromatic rings connected via a hydroxymethane bridge. The methylthio substituent introduces sulfur-based electronic effects, while the methyl group contributes steric and electronic modifications.

Properties

IUPAC Name |

(4-methylphenyl)-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16OS/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXIRJTUBIDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374968 | |

| Record name | 4-Methyl-4'-(methylthio)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-63-0 | |

| Record name | 4-Methyl-4'-(methylthio)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(methylthio)benzhydrol typically involves the reaction of 4-methylthiobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-methylthiobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield 4-Methyl-4’-(methylthio)benzhydrol .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4’-(methylthio)benzhydrol may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation processes or other advanced reduction techniques to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired production scale .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-(methylthio)benzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of more reduced derivatives.

Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

Substitution: Nucleophiles such as thiols, amines, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Methyl-4’-(methylthio)benzhydrol can yield 4-methylthiobenzaldehyde or 4-methylthiobenzoic acid .

Scientific Research Applications

Organic Synthesis

4-Methyl-4'-(methylthio)benzhydrol serves as a valuable reagent in organic synthesis. It is utilized as an intermediate in the preparation of various chemical compounds, including:

- Sulfonamides: Formed through reactions with amines.

- Esters: Produced via esterification with alcohols.

- Other Derivatives: It can be transformed into ketones or aldehydes through oxidation reactions.

Biochemical Studies

In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to act as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes.

Case Study 1: Enzyme Interaction Studies

A study investigated the role of this compound in inhibiting specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects on enzyme activity, suggesting its potential as a lead compound in drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound to enhance its biological activity. Various substitutions on the methylthio group were explored, leading to compounds with improved enzyme inhibition properties, showcasing the versatility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-4’-(methylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. The presence of the methylthio group may influence the compound’s binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The electronic and steric effects of substituents significantly influence the physicochemical behavior of benzhydrol derivatives. Below is a comparative analysis of 4-Methyl-4'-(methylthio)benzhydrol and its analogs:

Table 1: Structural and Predicted Properties of Benzhydrol Derivatives

*logP values estimated via computational methods (e.g., density-functional theory, ).

Key Observations:

Electronic Effects :

- The methylthio group (-SCH₃) is electron-donating via resonance, enhancing the electron density of the aromatic ring. This contrasts with electron-withdrawing groups like fluorine (-F) in the fluoro analog, which reduces ring electron density .

- The methyl group (-CH₃) in the 4-methyl variant provides steric bulk but minimal electronic perturbation compared to halogens.

Acidity of the Hydroxyl Group :

- The acidity of the benzhydrol hydroxyl group is influenced by substituents. The electron-donating methylthio group in This compound likely reduces acidity (higher pKa) compared to the electron-withdrawing fluoro analog, which may exhibit stronger acidity (lower pKa).

Lipophilicity :

- The methyl-substituted derivative is predicted to have higher lipophilicity (logP ~3.2) than the fluoro analog (logP ~2.8) due to the hydrophobic nature of the methyl group.

Structural Analysis and Crystallography

- Crystal Packing : Structural analogs like 4-fluoro-4'-(methylthio)benzhydrol (CID 2759039) exhibit distinct crystal packing due to fluorine’s electronegativity and hydrogen-bonding capacity. The methyl variant may display altered packing motifs due to steric effects .

- Software Tools : Programs like SHELX () are widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in such compounds.

Biological Activity

4-Methyl-4'-(methylthio)benzhydrol (CAS 842140-63-0) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a methylthio group and a hydroxyl group on a benzhydrol structure. Its molecular formula is C15H16OS, with a molecular weight of 244.35 g/mol. The compound can engage in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can affect its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes. The methylthio group may enhance the compound's binding affinity to target molecules, thereby modulating its biological effects.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), suggesting that this compound may have similar effects .

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells through a caspase-dependent pathway. This mechanism involves the activation of caspases, which are critical for programmed cell death. For instance, research has indicated that related compounds can promote apoptosis in various cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Study on Enzymatic Interaction

A study investigating the interaction of this compound with specific enzymes revealed that it could inhibit certain metabolic pathways. The compound was tested against various enzymes involved in detoxification processes, showing significant inhibitory effects, which may lead to altered metabolism of xenobiotics .

Photoinitiators and Tumor Growth

Another relevant study examined the role of photoinitiators, including compounds structurally related to this compound, in promoting tumor growth in vivo. The results indicated that these compounds could influence tumor progression through interactions with estrogen receptors (ER), suggesting that this compound might also exhibit similar effects under certain conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylbenzhydrol | Lacks methylthio group | Limited biological activity |

| 4-Methyl-4’-(methylsulfonyl)benzhydrol | Contains methylsulfonyl group | Potentially different reactivity |

| 4-Methyl-4’-(methylamino)benzhydrol | Features methylamino group | Alters interactions with biological targets |

This comparison highlights how the presence of the methylthio group in this compound contributes to its distinct chemical behavior and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.